molecular formula C16H22ClN3O3 B2699957 Tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate CAS No. 1356757-67-9

Tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate

Cat. No.: B2699957
CAS No.: 1356757-67-9
M. Wt: 339.82
InChI Key: HIZVKWQWWTXMLD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a chloropyridine moiety, and a piperazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chloropyridine Moiety: The chloropyridine component can be synthesized through the chlorination of pyridine derivatives using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Piperazine: The chloropyridine intermediate is then coupled with a piperazine derivative under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Introduction of the Tert-butyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

    Chemical Biology: It serves as a probe in chemical biology studies to investigate cellular processes and pathways.

    Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety can bind to active sites of enzymes, inhibiting their activity, while the piperazine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-fluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate
  • Tert-butyl 4-(2-bromopyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate
  • Tert-butyl 4-(2-iodopyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate is unique due to the presence of the chlorine atom in the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the compound’s specific structural features contribute to its distinct interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-11-10-19(15(22)23-16(2,3)4)7-8-20(11)14(21)12-5-6-18-13(17)9-12/h5-6,9,11H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZVKWQWWTXMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC(=NC=C2)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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